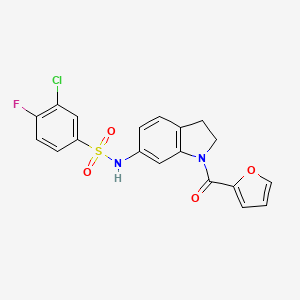

3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with chlorine (C3) and fluorine (C4), linked to an indoline moiety functionalized with a furan-2-carbonyl group. The chlorine and fluorine substituents enhance electrophilicity and metabolic stability, while the indoline-furan hybrid may confer selectivity toward biological targets such as kinases, receptors, or autophagy regulators .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O4S/c20-15-11-14(5-6-16(15)21)28(25,26)22-13-4-3-12-7-8-23(17(12)10-13)19(24)18-2-1-9-27-18/h1-6,9-11,22H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZGPVYYKLZMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, which is then subjected to various functional group transformations to introduce the chloro, fluoro, and furan-2-carbonyl groups. The final step involves the sulfonation reaction to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of catalytic processes and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indole and furan moieties can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts with bases like potassium phosphate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can modify the functional groups on the indole and furan rings.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes and receptors.

Pharmaceutical Research: The compound can be used in the development of new therapeutic agents and in the study of drug metabolism and pharmacokinetics.

Industrial Applications: It can be used in the synthesis of more complex molecules for use in various industrial applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

(a) Thiophene-Linked Sulfonamides

Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC50 = 10.25 µM) exhibit antiproliferative activity against breast cancer cells, attributed to the thiophene moiety’s electron-rich nature and planar structure, which facilitates DNA intercalation or kinase inhibition .

(b) Adamantyl-Benzenesulfonamides

4-(1-Adamantyl)benzenesulfonamide (AdBeSA) demonstrates the versatility of sulfonamides in targeting diverse pathways, such as carbonic anhydrase inhibition . Unlike AdBeSA, the target compound’s indoline-furan substituent may favor interactions with hydrophobic pockets in autophagy-related proteins or NMDA receptors.

Chloro/Fluoro-Substituted Benzenesulfonamides

(a) TCN-201 (3-Chloro-4-Fluoro-N-[4-[[2-(Phenylcarbonyl)Hydrazino]Carbonyl]Benzyl]Benzenesulfonamide)

TCN-201 is a negative allosteric modulator of glycine at GluN1/GluN2A NMDA receptors. Its 3-chloro-4-fluoro substitution pattern mirrors the target compound, but the benzyl-hydrazine group in TCN-201 confers specificity for ion channel modulation . The target’s indoline-furan system may instead target intracellular enzymes or autophagy regulators.

(b) 5-Bromo-N-(4-Chloro-3-(Trifluoromethyl)Phenyl)-1-(Furan-3-Carbonyl)Indoline-6-Sulfonamide (15g)

This indoline-based autophagy inhibitor highlights the impact of furan positional isomerism : the furan-3-carbonyl group in 15g versus furan-2-carbonyl in the target compound. Subtle changes in carbonyl positioning can alter steric interactions with autophagy proteins like LC3 or Beclin-1 .

Pesticide-Related Sulfonamides

Compounds such as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) illustrate sulfonamide utility in agrochemicals. Unlike cyprofuram’s tetrahydrofuran and cyclopropane motifs, the target compound’s aromatic furan and indoline groups suggest a preference for eukaryotic cellular targets over plant pathogens .

Key Insights from Structural Variations

Chloro/Fluoro Substitution : The 3-Cl,4-F pattern enhances binding to hydrophobic pockets (e.g., NMDA receptors in TCN-201 or kinase ATP-binding sites).

Heterocycle Choice : Thiophene derivatives favor antiproliferative activity , while furan-indoline systems may optimize autophagy or kinase inhibition .

Positional Isomerism : Furan-2 vs. 3-carbonyl alters steric compatibility with target proteins, as seen in 15g’s autophagy inhibition .

Biological Activity

3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound notable for its potential biological activity. This compound integrates several functional groups, including chloro, fluoro, furan, indole, and sulfonamide moieties, which contribute to its unique pharmacological properties.

The synthesis of this compound typically involves a multi-step organic synthesis process. The initial step often includes the preparation of the indole derivative, followed by various functional group transformations to introduce the chloro, fluoro, and furan-2-carbonyl groups. The final step usually involves sulfonation to yield the benzenesulfonamide structure.

The biological activity of 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, which can lead to diverse biological effects depending on the target and context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating a potential role as an antibacterial agent. In particular, studies have shown that derivatives of similar structures possess bactericidal effects against Gram-positive bacteria .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (μM) | Mechanism |

|---|---|---|---|

| 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide | Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Similar Derivative | Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid synthesis |

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for anticancer activity. Research findings suggest that it can inhibit cell proliferation in various cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The compound's mechanism may involve inducing apoptosis and disrupting tubulin polymerization, leading to cell cycle arrest .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| DU-145 | 0.054 | Apoptosis induction |

| HeLa | 0.048 | Tubulin polymerization inhibition |

| A549 | 0.040 | Cell cycle arrest at G2/M phase |

Case Studies

- Antimicrobial Efficacy : A study highlighted that similar compounds demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound could effectively reduce biofilm biomass by up to 90% in certain conditions .

- Cancer Cell Studies : Another investigation into the anticancer effects revealed that the compound led to a marked decrease in viability in A549 lung cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) with an indoline derivative. Key steps include:

Nucleophilic Substitution : React the sulfonyl chloride with 6-aminoindoline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .

Furan-2-carbonyl Incorporation : Acylate the indoline nitrogen using furan-2-carbonyl chloride in anhydrous dichloromethane with catalytic DMAP .

Q. Optimization Strategies :

- Use HPLC to monitor reaction progress and minimize side products.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of furan-2-carbonyl chloride to indoline) to drive the reaction to completion.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.8–8.2 ppm for sulfonamide protons; ¹³C NMR: 160–165 ppm for carbonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₂₀H₁₄ClFN₂O₄S: 448.03 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or off-target effects. Follow these steps:

Standardize Assay Protocols : Use a randomized block design (as in ) to control for batch effects.

Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ values.

Counter-Screens : Evaluate selectivity against related targets (e.g., kinase panels for kinase inhibitors) .

Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What computational strategies are effective for predicting the compound’s target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the sulfonamide group positioned in hydrophobic pockets (e.g., EGFR ATP-binding site). Prioritize docking poses with hydrogen bonds to backbone amides .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

- Pharmacophore Modeling : Map electrostatic and steric features (e.g., sulfonamide as a hydrogen bond acceptor) to align with known inhibitors .

Q. How can researchers design stability studies to evaluate the compound under physiological conditions?

Methodological Answer:

Buffer Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

Light Sensitivity : Expose to UV light (254 nm) and measure photodegradation kinetics.

Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., >150°C suggests solid-state stability) .

Q. Key Stability Parameters :

- Half-life in Plasma : >4 hours for in vivo applicability.

- Degradation Products : Identify major metabolites (e.g., hydrolyzed furan ring) using tandem MS .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace furan with thiophene or alter the sulfonamide’s halogen substituents) .

- Biological Testing : Use a panel of related targets (e.g., kinases, GPCRs) to map selectivity.

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. Example SAR Table :

| Derivative | R₁ (Sulfonamide) | R₂ (Indoline) | IC₅₀ (µM) |

|---|---|---|---|

| Parent | 3-Cl, 4-F | Furan-2-carbonyl | 0.5 |

| Analog 1 | 3-Br, 4-F | Thiophene-2-carbonyl | 1.2 |

| Analog 2 | 3-Cl, 4-Cl | Furan-2-carbonyl | 5.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.